molecular formula C17H22O5 B173203 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one CAS No. 125072-68-6

8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one

Cat. No. B173203
CAS RN: 125072-68-6
M. Wt: 306.4 g/mol
InChI Key: ZEJUDJOXRYEYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one, also known as 8-EHMBC, is an organic compound belonging to the class of chromenones. It is a naturally occurring compound found in several plants and fungi, and has recently been studied for its potential medicinal properties. 8-EHMBC has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Cardiovascular Applications

  • Nitroglycerin, Intensain, and Isoptin, which are structurally related to the compound , were observed to significantly increase myocardial flow in individuals without coronary artery disease but did not raise coronary blood flow in patients with coronary artery disease (Luebs et al., 1966).
  • Carbocromen (Intensain) demonstrated therapeutic superiority in treating myocardial infarction, showing an overall improvement and rapid normalization of pathological ECG changes compared to papaverine controls (Kipsidzen & Kikava, 1976).

Metabolic and Body Composition Effects

  • Beta-hydroxy-beta-methylbutyrate (HMB), which shares structural similarities, was found to have no adverse effects on hepatic enzyme function, lipid profile, renal function, or the immune system during resistance training (Gallagher et al., 2000).
  • HMB supplementation in 70-year-old adults undergoing a strength training program indicated that it tended to increase fat-free mass gain and significantly reduced the percentage of body fat (Vukovich et al., 2001).

Pharmacokinetics and Drug Metabolism

  • Mebeverine (Duspatal, MB), an antispasmodic drug structurally related to the compound , was metabolized via ester hydrolysis and subsequent steps, and intake of MB led to positive fluorescence polarization immunoassay (FPIA) results for amphetamine (Kraemer et al., 2001).

properties

IUPAC Name

8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-5-21-17(2,3)14(18)10-12-13(20-4)8-6-11-7-9-15(19)22-16(11)12/h6-9,14,18H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJUDJOXRYEYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one
Reactant of Route 2
8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one
Reactant of Route 3
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8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one
Reactant of Route 4
8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one
Reactant of Route 5
8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one
Reactant of Route 6
8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one

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